molecular formula C23H15NO2S B7468857 naphthalen-1-yl 10H-phenothiazine-10-carboxylate

naphthalen-1-yl 10H-phenothiazine-10-carboxylate

Cat. No.: B7468857
M. Wt: 369.4 g/mol
InChI Key: BJICBLMMTYZFKB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a chemical compound that combines the structural features of naphthalene and phenothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate typically involves the reaction of naphthalene derivatives with phenothiazine derivatives under specific conditions. One common method involves the use of a coupling reaction, where naphthalene-1-carboxylic acid is reacted with 10H-phenothiazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to these targets, which can alter cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is unique due to its specific structural features that combine the properties of naphthalene and phenothiazine. This combination imparts distinct photophysical and chemical properties, making it valuable for various applications .

Properties

IUPAC Name

naphthalen-1-yl phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO2S/c25-23(26-20-13-7-9-16-8-1-2-10-17(16)20)24-18-11-3-5-14-21(18)27-22-15-6-4-12-19(22)24/h1-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICBLMMTYZFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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